molecular formula C20H20N2O8 B12081942 Bis(4-nitrophenyl) octanedioate CAS No. 49759-35-5

Bis(4-nitrophenyl) octanedioate

Cat. No.: B12081942
CAS No.: 49759-35-5
M. Wt: 416.4 g/mol
InChI Key: QPRJCXJSVYJEEB-UHFFFAOYSA-N
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Description

Bis-(4-nitrophenyl)suberate is an organic compound with the molecular formula C20H20N2O8. It is a derivative of suberic acid, where the hydrogen atoms of the carboxyl groups are replaced by 4-nitrophenyl groups. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(4-nitrophenyl)suberate typically involves the esterification of suberic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of bis-(4-nitrophenyl)suberate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Bis-(4-nitrophenyl)suberate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in bis-(4-nitrophenyl)suberate can be hydrolyzed in the presence of water and a catalyst, leading to the formation of suberic acid and 4-nitrophenol.

    Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Hydrolysis: Suberic acid and 4-nitrophenol.

    Reduction: Bis-(4-aminophenyl)suberate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis-(4-nitrophenyl)suberate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ester bonds and as a precursor for other functionalized compounds.

    Biology: Employed in studies involving enzyme kinetics and mechanisms, especially in the hydrolysis of ester bonds.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active compounds upon hydrolysis.

    Industry: Utilized in the production of polymers and as a cross-linking agent in the manufacture of various materials.

Mechanism of Action

The mechanism of action of bis-(4-nitrophenyl)suberate primarily involves the hydrolysis of its ester bonds. In biological systems, this hydrolysis can be catalyzed by esterases or other hydrolytic enzymes, leading to the release of suberic acid and 4-nitrophenol. The nitro groups in the compound can also undergo reduction or substitution reactions, depending on the environmental conditions and the presence of specific reagents.

Comparison with Similar Compounds

Similar Compounds

    Bis-(4-nitrophenyl)phosphate: Similar in structure but contains phosphate groups instead of ester bonds.

    Bis-(4-nitrophenyl)carbonate: Contains carbonate groups and is used in similar applications in organic synthesis.

    Bis-(4-nitrophenyl)urea: Contains urea groups and is used in the synthesis of polymers and other materials.

Uniqueness

Bis-(4-nitrophenyl)suberate is unique due to its suberic acid backbone, which provides flexibility and a specific spatial arrangement of the nitrophenyl groups. This structural feature makes it particularly useful in the synthesis of polymers and as a cross-linking agent. Additionally, its ability to undergo various chemical reactions, including hydrolysis, reduction, and substitution, makes it a versatile compound in both research and industrial applications.

Biological Activity

Bis(4-nitrophenyl) octanedioate is an organic compound with the chemical formula C18H18N2O4, characterized by two 4-nitrophenyl groups linked by an octanedioate backbone. This compound is classified as a diester and is notable for its potential applications in materials science and medicinal chemistry. The presence of nitro groups in its structure suggests possible biological activities, particularly in the realms of antibacterial and anticancer properties, which are common among nitrophenyl derivatives.

The structural features of this compound contribute to its biological activity. The nitro groups are known for their electron-withdrawing properties, which can enhance the compound's reactivity and influence its interactions within biological systems.

PropertyValue
Molecular FormulaC18H18N2O4
Molecular Weight342.35 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Case Studies and Research Findings

  • Antimicrobial Studies : A study on similar nitrophenyl compounds indicated that they possess antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxicity Assays : Research involving nitrophenyl derivatives has demonstrated cytotoxic effects on cancer cell lines. For example, studies have shown that these compounds can induce apoptosis through oxidative stress mechanisms, leading to cell death in tumor cells.
  • Mechanistic Insights : The presence of nitro groups may facilitate the formation of reactive oxygen species (ROS), which play a crucial role in mediating biological activities such as DNA damage and apoptosis in cancer cells. This suggests that this compound could potentially act as a chemotherapeutic agent.

Comparative Analysis

To further understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Bis(4-nitrophenyl) carbonateContains carbonate instead of diacidDifferent reactivity profile due to carbonate
Bis(2-acetyloxycarbonylphenyl) octanedioateAcetoxy groups instead of nitro groupsMay exhibit distinct biological activities
Bis(4-nitrophenyl) oxalateOxalate backbone instead of octanedioateDifferent solubility and reactivity profile

Properties

CAS No.

49759-35-5

Molecular Formula

C20H20N2O8

Molecular Weight

416.4 g/mol

IUPAC Name

bis(4-nitrophenyl) octanedioate

InChI

InChI=1S/C20H20N2O8/c23-19(29-17-11-7-15(8-12-17)21(25)26)5-3-1-2-4-6-20(24)30-18-13-9-16(10-14-18)22(27)28/h7-14H,1-6H2

InChI Key

QPRJCXJSVYJEEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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